N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide features a bicyclic 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole core linked via an amide bond to a substituted 1,3-thiazole ring. The thiazole moiety is decorated with a methyl group at position 2 and an isopropyl group at position 5.
Properties
Molecular Formula |
C14H17N3OS2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H17N3OS2/c1-7(2)12-11(15-8(3)19-12)13(18)17-14-16-9-5-4-6-10(9)20-14/h7H,4-6H2,1-3H3,(H,16,17,18) |
InChI Key |
IOLWLJBWLGDKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC3=C(S2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole intermediate, followed by the introduction of the thiazole ring. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is maintained. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and related analogs:
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O1S2 |
| Molecular Weight | 318.44 g/mol |
| CAS Number | 2060820-47-3 |
| LogP | 3.4618 |
| Polar Surface Area | 71.074 Ų |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:
- A549 (Lung Cancer) : The compound demonstrated an IC50 value of approximately 9 μM, indicating significant inhibition of cell proliferation and inducing apoptosis through the intrinsic pathway .
- HeLa (Cervical Cancer) : It was found to induce G2-M cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent in cervical cancer treatment .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspases (e.g., caspase-3 and -9), leading to programmed cell death .
- Cell Cycle Arrest : It disrupts the normal cell cycle progression in cancer cells, particularly by inducing G2-M phase arrest .
- Inhibition of Cell Migration : Studies indicate that the compound can significantly reduce the migratory capabilities of cancer cells, which is crucial for metastasis prevention .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on A549 Cells :
- Study on HeLa Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
